An In-depth Technical Guide to 2-Chloropropionitrile (CAS 1717-17-0) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Chloropropionitrile (CAS 1717-17-0) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloropropionitrile, a versatile reagent with significant applications in organic synthesis and drug development. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to apply this compound effectively and safely in their work.
Introduction: A Profile of a Versatile Building Block
2-Chloropropionitrile (α-Chloropropionitrile) is a colorless, flammable liquid characterized by a sharp, acrid odor. As a bifunctional molecule, it possesses both a reactive nitrile group and a labile chlorine atom at the alpha position, making it a valuable intermediate in a variety of chemical transformations. Its utility spans from polymer science to the synthesis of complex heterocyclic compounds, which are often the core scaffolds of pharmacologically active molecules.[1] This guide will delve into the key physicochemical properties, synthesis, reactivity, applications, and safety protocols associated with this important chemical entity.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of 2-Chloropropionitrile is fundamental to its effective use in a laboratory setting. These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1617-17-0 | |
| Molecular Formula | C₃H₄ClN | [2] |
| Molecular Weight | 89.52 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 120-122 °C (lit.) | |
| Density | 1.012 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.413 (lit.) | |
| Flash Point | 33 °C (closed cup) | |
| Solubility | Soluble in many organic solvents. |
Spectroscopic data is crucial for reaction monitoring and product characterization. Key spectral features are available from public databases such as PubChem.[2]
-
¹H NMR: The proton NMR spectrum will show a quartet for the methine proton (CH) coupled to the methyl protons and a doublet for the methyl protons (CH₃) coupled to the methine proton.
-
¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the methyl carbon, the methine carbon, and the nitrile carbon.
-
IR Spectroscopy: The infrared spectrum is characterized by a strong, sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak and a characteristic isotopic pattern due to the presence of the chlorine atom.
Synthesis of 2-Chloropropionitrile: A Tale of Two Methods
The efficient synthesis of 2-Chloropropionitrile is critical for its accessibility in research and industry. While several methods exist, this guide will detail two prominent approaches: a classic method and a more modern, high-yield patented process.
Classical Synthesis via Chlorination of Propionitrile
A traditional approach involves the direct chlorination of propionitrile. This method, while straightforward, can sometimes lead to mixtures of mono- and di-chlorinated products, necessitating careful control of reaction conditions and purification.
High-Yield Synthesis from Lactonitrile
A more efficient and high-yielding method is described in a U.S. patent, which involves the reaction of lactonitrile with thionyl chloride in the presence of a tertiary amine base like triethylamine.[1] This method offers a significant improvement over older procedures that used pyridine, which often resulted in thick slurries and lower yields.[1]
Experimental Protocol: High-Yield Synthesis of 2-Chloropropionitrile [1]
-
Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a reflux condenser, and an addition funnel is charged with lactonitrile and a suitable solvent such as dichloromethane.
-
Addition of Reagents: Triethylamine is added to the reaction mixture. Thionyl chloride (at least 1.2 molar equivalents) is then added dropwise via the addition funnel, maintaining the reaction temperature.
-
Reaction: The reaction is conducted at reflux temperature until completion, which can be monitored by techniques like GC or TLC.
-
Workup: The reaction mixture is cooled and then neutralized. The organic phase is separated, washed with a saturated sodium chloride solution, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is concentrated by distillation, followed by purification via fractional distillation to afford 2-chloropropionitrile in high purity (around 90% yield).[1]
Caption: High-yield synthesis workflow for 2-Chloropropionitrile.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Chloropropionitrile stems from the reactivity of its two functional groups. The electron-withdrawing nature of the nitrile group activates the α-carbon, making the chlorine atom a good leaving group in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
2-Chloropropionitrile readily undergoes Sₙ2 reactions with a variety of nucleophiles, providing a convenient route to a diverse range of substituted propionitriles.
-
Reaction with Amines: Primary and secondary amines react with 2-chloropropionitrile to yield the corresponding α-aminopropionitriles.[3][4] These products are valuable intermediates in the synthesis of more complex nitrogen-containing heterocycles.
-
Reaction with Thiols: Thiolates, being excellent nucleophiles, react efficiently with 2-chloropropionitrile to form α-thiopropionitriles.[5][6] This reaction is a key step in the synthesis of various sulfur-containing compounds.
-
Reaction with Cyanide: Although less common due to the presence of the nitrile group, reaction with a cyanide source can lead to malononitrile derivatives.
Caption: General scheme for nucleophilic substitution on 2-Chloropropionitrile.
Role in Drug Development and Heterocycle Synthesis
The ability to introduce a propionitrile moiety with a handle for further functionalization makes 2-chloropropionitrile a valuable building block in drug discovery.
-
Synthesis of (+)- and (-)-Anatoxin: This potent neurotoxin has been synthesized using 2-chloropropionitrile as a key starting material.
-
Precursor to Anticancer and Antiviral Agents: While direct examples with 2-chloropropionitrile are not extensively published, related α-halocarbonyl and α-halonitrile compounds are widely used in the synthesis of anticancer and antiviral agents.[7][8][9][10][11] The reactivity of 2-chloropropionitrile makes it a suitable candidate for the construction of complex heterocyclic systems found in many pharmaceuticals.
-
Synthesis of Methimazole-based Ionic Liquids: It has been used in the synthesis of nitrile-functionalized methimazole-based ionic liquids, which have potential applications as novel solvents or active pharmaceutical ingredients.
Polymer Chemistry Applications
2-Chloropropionitrile has been utilized as an initiator in single-pot atom-transfer radical polymerization (ATRP) under microwave irradiation for the synthesis of polyacrylonitrile.
Analytical Methods for Quality Control
Ensuring the purity of 2-Chloropropionitrile is crucial for its successful application. Gas chromatography (GC) is a well-suited technique for this purpose.
Proposed GC-FID Method for Purity Assessment
A gas chromatography method with a flame ionization detector (GC-FID) can be developed and validated for the quantitative analysis of 2-Chloropropionitrile.[12][13]
| Parameter | Recommended Condition |
| Column | A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) |
| Injection Mode | Split |
| Detector | Flame Ionization Detector (FID) |
Sample Preparation: A dilute solution of 2-Chloropropionitrile in a suitable solvent (e.g., dichloromethane or acetonitrile) should be prepared. An internal standard can be used for more accurate quantification.
Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.[14]
Safety, Handling, and Toxicology
2-Chloropropionitrile is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Hazard Classification
According to the Globally Harmonized System (GHS), 2-Chloropropionitrile is classified as:[2]
-
Flammable Liquid: Category 3 (H226)
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 3 (H301, H311, H331) - Toxic if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Category 2 (H315) - Causes skin irritation.
-
Eye Irritation: Category 2 (H319) - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure: Category 3 (H335) - May cause respiratory irritation.
Safe Handling and Storage
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For operations with a potential for significant inhalation exposure, a respirator with an appropriate cartridge is recommended.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.
Emergency Procedures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
Toxicology Profile
Specific toxicological data for 2-Chloropropionitrile is limited. However, like other aliphatic nitriles, its toxicity is likely mediated in part by the in vivo release of cyanide.[15] Exposure can lead to symptoms of cyanide poisoning. Due to the lack of comprehensive data, it should be treated as a highly toxic substance.
Conclusion
2-Chloropropionitrile is a valuable and versatile building block for organic synthesis, with demonstrated and potential applications in the development of pharmaceuticals and advanced materials. Its dual functionality allows for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers and drug development professionals to harness the full potential of this important chemical intermediate.
References
-
PubChem. 2-Chloropropionitrile. [Link]
- Google Patents. US4476059A - Chloroacetonitrile synthesis.
-
PubMed. Chiroptical properties of 2-chloropropionitrile. [Link]
-
Organic Syntheses. Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous. Thereupon, the bottle, wrapped in a towel, is immediately set away under a hood. [Link]
-
National Center for Biotechnology Information. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]
-
Journal of the American Chemical Society. A Convenient Synthesis of β-Chloropropionitrile. [Link]
-
The Journal of Organic Chemistry. Reactions of 3-Chloropropionitrile and Alkyl 3-Chloropropionates with Amines. [Link]
-
Wikipedia. 3-Chloropropionitrile. [Link]
- Google Patents.
-
PubMed. Genotoxicity of 2-bromo-3'-chloropropiophenone. [Link]
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]
-
National Center for Biotechnology Information. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Link]
-
PubMed. XXIV: Synthesis and anticancer activity of amino acids and dipeptides containing the 2-chloroethyl- and [N'-(2-chloroethyl)-N'-nitroso]-aminocarbonyl groups. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Some reactions of ammonia and primary amines with propanal, 2-chloroethanal, 2,2-dichloroethanal and 2,2,2-trichloroethanal in acetonitrile. [Link]
-
Semantic Scholar. Some reactions of ammonia and primary amines with propanal, 2-chloroethanal, 2,2-dichloroethanal and 2,2,2-trichloroethanal in acetonitrile. [Link]
-
PubMed. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro analog. [Link]
-
Chemistry Steps. Reactions of Thiols. [Link]
-
PubMed. Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceuticals. [Link]
-
RSC Publishing. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. [Link]
-
SIELC. Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column. [Link]
-
PubMed. Use of an internal reference for the quantitative HPLC-UV analysis of solid-phase reactions: a case study of 2-chlorotrityl chloride resin. [Link]
-
CL-002R ANALYSIS OF CHEMICAL AGENTS BY GAS CHROMATOGRAPHY WITH FLAME-PHOTOMETRIC AND/OR MASS SELECTIVE DETECTION Revision. [Link]
-
National Center for Biotechnology Information. A thiol-reactive Ru(II) ion, not CO release, underlies the potent antimicrobial and cytotoxic properties of CO-releasing molecule-3. [Link]
-
PubMed. Assessing the genotoxicity and carcinogenicity of 2-chloroethanol through structure activity relationships and in vitro testing approaches. [Link]
-
Biology LibreTexts. 13.7B: Antiviral DNA Synthesis Inhibitors. [Link]
-
PubMed. Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides. [Link]
-
MDPI. Genotoxic Aspects of Psychoactive Substances. [Link]
-
Master Organic Chemistry. Thiols And Thioethers. [Link]
-
American Laboratory. Quality Evaluation of HPLC-Grade Acetonitrile. [Link]
-
National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
-
PubMed. Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceuticals. [Link]
-
Axcend. Analysis of Biocides Using Compact HPLC. [Link]
-
YouTube. Reactions of thiols. [Link]
-
Organic Chemistry Portal. Multicomponent Reactions. [Link]
-
Refubium. 1.2 Multicomponent reactions. [Link]
-
MDPI. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]
Sources
- 1. US4476059A - Chloroacetonitrile synthesis - Google Patents [patents.google.com]
- 2. 2-Chloropropionitrile | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Some reactions of ammonia and primary amines with propanal, 2-chloroethanal, 2,2-dichloroethanal and 2,2,2-trichloroethanal in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Some reactions of ammonia and primary amines with propanal, 2-chloroethanal, 2,2-dichloroethanal and 2,2,2-trichloroethanal in acetonitrile | Semantic Scholar [semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In the search for new anticancer drugs. XXIV: Synthesis and anticancer activity of amino acids and dipeptides containing the 2-chloroethyl- and [N'-(2-chloroethyl)-N'-nitroso]-aminocarbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. measurlabs.com [measurlabs.com]
- 13. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
